methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15302286
InChI: InChI=1S/C19H16N4O3/c1-26-19(25)11-6-8-12(9-7-11)23-10-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-9,20,24H,10H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol

methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

CAS No.:

Cat. No.: VC15302286

Molecular Formula: C19H16N4O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate -

Specification

Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
IUPAC Name methyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate
Standard InChI InChI=1S/C19H16N4O3/c1-26-19(25)11-6-8-12(9-7-11)23-10-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-9,20,24H,10H2,1H3,(H,21,22)
Standard InChI Key DTCXZAKDAMEULI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Introduction

Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of a benzimidazole moiety with a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. These reactions often start with the preparation of the benzimidazole core through the condensation of o-phenylenediamine with formic acid or similar reagents. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing cost-effective reagents.

Biological Activity and Applications

The biological activity of this compound is primarily attributed to its benzimidazole component, which exhibits diverse pharmacological activities. These include antimicrobial and anticancer properties, making it a promising candidate for further research in therapeutic areas.

Applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic applications.

  • Pharmacology: Known for its diverse biological activities.

  • Research and Development: Used as a building block for synthesizing more complex molecules.

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate. These include other benzimidazole derivatives, which are recognized for their diverse pharmacological profiles based on substituents.

Compound NameStructure FeaturesUnique Aspects
Methyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo]-benzoateContains a similar benzimidazole moietyDifferent substitution pattern on the benzoate ring
Methyl (5-Chloro-benzimidazol-2-yl)carbamateBenzimidazole with a carbamate groupExhibits distinct biological activity due to chlorine atom
Benzimidazole derivativesVarious substitutions on the benzimidazole coreDiverse pharmacological profiles based on substituents

Research Findings and Future Directions

Research on methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has focused on its interactions with various molecular targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Future studies may explore its efficacy in treating diseases involving rapid cell proliferation, such as cancer.

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